1-(2-Methoxyphenoxy)propan-2-one

Description

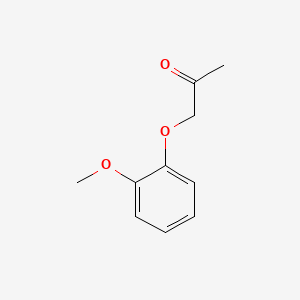

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBBWTDKOLEAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214583 | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-46-3 | |

| Record name | 2-Propanone, 1-(2-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006437463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6437-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenoxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxyphenoxy)propan-2-one chemical properties and structure

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6437-46-3), a guaiacol derivative with significant potential as a chemical intermediate and research tool. This document delineates its core chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and safety. Furthermore, the guide explores the compound's chemical reactivity, particularly the interplay between its α-phenoxy, ketone, and methoxy functional groups. Finally, its current applications in lignin research and its prospective utility in drug discovery and specialized organic synthesis are discussed, grounded in the broader context of guaiacol chemistry. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough, practical understanding of this versatile molecule.

Introduction and Strategic Overview

This compound, also known as acetonyl guaiacol ether, is an aromatic ketone that merges the structural features of guaiacol (2-methoxyphenol) with an acetonyl moiety. Guaiacol and its derivatives are of immense interest, serving as fundamental building blocks in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals.[1] The title compound is noted as a useful reagent in the study of photochemical strategies for lignin degradation at room temperature, highlighting its relevance in biomass conversion and green chemistry.[2] Its structure, featuring an α-aryloxy ketone, imparts unique reactivity that makes it a valuable intermediate for further chemical transformations. This guide synthesizes available data to provide a holistic and actionable resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a guaiacol core linked via an ether bond to a propanone unit at the C1 position.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound. Experimental data for properties such as boiling and melting points are not widely published; therefore, computed values are provided where available for guidance.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 6437-46-3 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Canonical SMILES | CC(=O)COC1=CC=CC=C1OC | [3] |

| InChIKey | GBBBWTDKOLEAOC-UHFFFAOYSA-N | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Kovats Retention Index | 1541.1 (Semi-standard non-polar column) | [3] |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This venerable Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The protocol below details the synthesis from guaiacol and chloroacetone.

Causality and Experimental Design

The reaction proceeds in two conceptual stages:

-

Deprotonation: Guaiacol, a weak acid, is treated with a strong base to form the sodium guaiacolate salt. This deprotonation is critical as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, a necessary condition for an efficient Sₙ2 reaction.[5]

-

Nucleophilic Substitution: The guaiacolate anion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the ether linkage.[4] Chloroacetone is chosen as the electrophile because it is a primary halide, which minimizes the competing E2 elimination reaction that can be problematic with more sterically hindered halides.[6]

Figure 2: Workflow for the Williamson ether synthesis of the target compound.

Detailed Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetone is a lachrymator and is toxic.

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (12.4 g, 0.1 mol) and acetone (100 mL).

-

Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Rationale: Potassium carbonate is a suitable base for deprotonating the phenol and is easily removed by filtration after the reaction.

-

-

Phenoxide Formation:

-

Stir the mixture and heat to a gentle reflux using a heating mantle. Maintain reflux for 30 minutes to ensure complete formation of the potassium guaiacolate salt.

-

-

Nucleophilic Substitution Reaction:

-

While maintaining reflux, add chloroacetone (9.25 g, 0.1 mol) dropwise to the reaction mixture over 20-30 minutes using an addition funnel. Rationale: Dropwise addition helps to control any potential exotherm and maintain a steady reaction rate.

-

After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

-

Work-up and Isolation:

-

Once the reaction is complete (disappearance of guaiacol spot on TLC), allow the mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone (2 x 20 mL).

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.

-

For chromatography: Use a gradient elution system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to isolate the pure product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

-

Spectral Data and Characterization

| Technique | Feature | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Rationale |

| ¹H NMR | Aromatic Protons (Ar-H ) | 6.8 - 7.2 ppm (multiplet, 4H) | Protons on the substituted benzene ring.[7] |

| Methylene Protons (-O-CH₂ -C=O) | ~4.6 ppm (singlet, 2H) | Protons adjacent to both an ether oxygen and a carbonyl group are deshielded. | |

| Methoxy Protons (Ar-OCH₃ ) | ~3.8 ppm (singlet, 3H) | Typical shift for an aromatic methoxy group.[7] | |

| Methyl Protons (-C(=O)-CH₃ ) | ~2.2 ppm (singlet, 3H) | Protons on a methyl group adjacent to a carbonyl. | |

| ¹³C NMR | Carbonyl Carbon (C =O) | ~205 ppm | Characteristic of a ketone carbonyl carbon.[8] |

| Aromatic Carbons (C -O, C -H) | 110 - 160 ppm | Six distinct signals for the aromatic carbons. The carbon bearing the methoxy group is typically around 56 ppm.[9] | |

| Methylene Carbon (-O-CH₂ -C=O) | ~75 ppm | Carbon atom situated between two electron-withdrawing groups (ether and carbonyl). | |

| Methoxy Carbon (Ar-OCH₃ ) | ~56 ppm | Typical shift for an aromatic methoxy carbon.[9] | |

| Methyl Carbon (-C(=O)-CH₃ ) | ~27 ppm | Aliphatic carbon of the acetyl group. | |

| FT-IR | C=O Stretch (Ketone) | 1715 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of an aliphatic ketone. |

| C-O-C Stretch (Aryl Ether) | 1230 - 1270 cm⁻¹ (asymmetric) & 1020-1075 cm⁻¹ (symmetric) | Characteristic stretches for the aryl-alkyl ether linkage.[10] | |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Absorption for C-H bonds on the benzene ring.[11] | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Absorptions for the methyl and methylene C-H bonds.[11] | |

| C=C Stretch (Aromatic) | 1500 - 1600 cm⁻¹ | Multiple bands characteristic of the aromatic ring. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional domains: the ketone carbonyl, the α-carbon, and the aromatic ring.

Reactivity at the Carbonyl Group

The carbonyl group is the primary site for nucleophilic attack. The presence of the electron-withdrawing α-phenoxy group enhances the electrophilicity of the carbonyl carbon compared to simple aliphatic ketones like acetone.[12] The oxygen atom of the phenoxy group exerts a strong negative inductive effect (-I), which pulls electron density away from the carbonyl, making it more susceptible to attack by nucleophiles. This makes the compound a valuable substrate for reactions such as Grignard additions, reductions (e.g., with NaBH₄ to form the corresponding alcohol, 1-(2-methoxyphenoxy)propan-2-ol), and the formation of imines and enamines.

Reactivity at the α-Methylene Group

The methylene protons (CH₂ ) situated between the ether oxygen and the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Aldol Condensation: Reaction with other aldehydes or ketones to form β-hydroxy ketones.

Reactions of the Aromatic Ring

The guaiacol ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (-OCH₃) and ether (-OR) groups. These groups are ortho-, para-directing. Given that the para position to the methoxy group is occupied by the ether linkage, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur primarily at the positions ortho and para to the ether oxygen. Steric hindrance from the propanone side chain may influence the regioselectivity of these substitutions.

Applications and Future Directions

Established Applications

-

Lignin Chemistry: The compound is documented as a useful reagent in photochemical studies aimed at lignin degradation.[2] Lignin, a complex polymer rich in guaiacol-type structures, is a major component of biomass. Understanding its degradation pathways is crucial for developing biorefineries and producing value-added chemicals from renewable resources.

Potential Applications in Research and Development

-

Pharmaceutical Intermediate: Guaiacol derivatives are precursors to a vast array of pharmaceuticals.[1] For example, the related compound guaiacol glycidyl ether is a key intermediate in the synthesis of the antianginal drug ranolazine.[13] The unique functionality of this compound makes it a promising scaffold for the synthesis of novel bioactive molecules. The guaiacol moiety itself is associated with antioxidant and anti-inflammatory properties, which could be imparted to its derivatives.[14]

-

Building Block in Organic Synthesis: As a bifunctional molecule (ketone and activated aromatic ring), it can be used in diversity-oriented synthesis to create libraries of complex molecules for screening in drug discovery programs.[15] Its enhanced reactivity makes it a superior building block for multicomponent reactions compared to simpler ketones.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Handling Recommendations:

-

Always handle this chemical within a certified chemical fume hood.

-

Use chemical-resistant gloves (e.g., nitrile), a laboratory coat, and sealed safety goggles.

-

Avoid breathing vapors or dust. Ensure adequate ventilation.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a strategically important chemical building block, bridging the gap between renewable biomass-derived feedstocks like guaiacol and high-value chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an accessible and valuable tool for researchers. While its current applications are specialized, its potential as a versatile intermediate in pharmaceutical and materials science is significant. This guide provides the foundational knowledge and practical protocols necessary for scientists and developers to effectively utilize this compound in their research endeavors.

References

-

PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (2025). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Unknown Author. (n.d.). Experiment 2 Williamson Ether Synthesis of Guaifenesin. CDN. [Link]

-

New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]

-

Wikipedia. (2024). Williamson ether synthesis. [Link]

-

All About Drugs. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]

-

Industrial Applications of Guaiacol Derivatives. (n.d.). Industrial Synthesis and Applications of Guaiacol Derivatives. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5378. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE). [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy-. [Link]

-

PubChem. (2025). 1-Phenoxy-2-propanone. National Center for Biotechnology Information. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of 1-methoxypropane. [Link]

-

The Journal of Organic Chemistry. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. [Link]

-

Chemistry LibreTexts. (2023). Infrared (IR) Spectroscopy. [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

RSC Publishing. (2014). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

-

MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

-

ResearchGate. (2017). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

-

PubChem. (2025). 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

Michigan State University. (n.d.). 13C NMR of 1-Propanol. [Link]

Sources

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. 1-(2-METHOXYPHENOXY)-2-PROPANONE CAS#: 6437-46-3 [chemicalbook.com]

- 3. This compound | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-methoxyphenoxy)propan-2-one, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, safety protocols, and insights into its applications.

Compound Identification and Properties

This compound, also known as acetonylguaiacol, is a ketone derivative of guaiacol. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6437-46-3 | |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | Acetonylguaiacol, 1-(o-Methoxyphenoxy)-2-propanone | [1] |

Synthesis of this compound via Williamson Ether Synthesis

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking the electrophilic carbon of chloroacetone.

The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion and the good leaving group ability of the chloride ion on an alpha-carbon to a carbonyl group. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of guaiacol, thereby generating the reactive phenoxide nucleophile.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Chloroacetone

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The carbonate acts as a base to deprotonate the guaiacol, forming the potassium guaiacolate salt in situ.

-

Alkylation: To the stirring suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted guaiacol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the ether linkage, and the methyl protons of the ketone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1720 cm⁻¹, as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).

Applications in Drug Development and Medicinal Chemistry

Guaiacol and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6][7] this compound, as a derivative, serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial and Antioxidant Properties

Guaiacol derivatives are known to possess antimicrobial and antioxidant properties.[3][5][7][8] The phenolic hydroxyl group in guaiacol is a key contributor to its antioxidant activity, acting as a radical scavenger. While the hydroxyl group is etherified in this compound, the core guaiacol moiety can be a starting point for the development of novel antimicrobial and antioxidant agents. The introduction of the propan-2-one side chain provides a reactive handle for further chemical modifications to enhance these biological activities.

Caption: Potential Biological Activities of Guaiacol Derivatives.

Myeloperoxidase (MPO) Inhibition

Recent studies have highlighted the potential of synthetic guaiacol derivatives as inhibitors of myeloperoxidase (MPO). MPO is an enzyme implicated in oxidative stress and inflammation, contributing to the pathogenesis of cardiovascular diseases (CVD). By inhibiting MPO, these compounds can potentially reduce atherosclerotic plaque burden and improve cardiovascular function. The structural framework of this compound can be utilized to design and synthesize novel MPO inhibitors for the treatment of CVD.

Safety and Handling

GHS Hazard Statements for this compound: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

The starting material, chloroacetone , is a potent lachrymator and is toxic. It should be handled with extreme caution in a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a straightforward and efficient synthesis via the Williamson ether synthesis. Its structural features, particularly the guaiacol moiety, make it an attractive starting material for the development of novel therapeutic agents, especially in the areas of antimicrobial, antioxidant, and cardiovascular drug discovery. This guide provides the essential technical information for researchers to safely synthesize, characterize, and explore the potential of this versatile compound.

References

-

PubChem. This compound | C10H12O3 | CID 138748. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Patsnap Synapse. What is the mechanism of Guaiacol?. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. [Link]

-

PubChem. Guaiacol | C7H8O2 | CID 460. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

Wikipedia. Guaiacol. [Link]

-

The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. ResearchGate. [Link]

-

Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

PharmaCompass. Guaiacol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

The Williamson Ether Synthesis. University of California, Irvine. [Link]

-

experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. CDN. [Link]

Sources

- 1. This compound | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 4. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 1-(2-Methoxyphenoxy)propan-2-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Methoxyphenoxy)propan-2-one (CAS No. 6437-46-3), a compound of interest in synthetic chemistry and drug development.[1][2][3] By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a comprehensive resource for the structural verification and characterization of this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide presents a robust, predictive analysis based on the well-established spectral characteristics of its constituent chemical motifs.

Introduction

This compound possesses a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2][3] Its structure combines a guaiacol (2-methoxyphenol) moiety linked via an ether bond to a propan-2-one unit. Understanding the distinct spectroscopic signatures of this compound is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating its role in further chemical transformations. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic properties. The key components to consider are the aromatic ring of the guaiacol unit, the methoxy group, the ether linkage, and the propan-2-one chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra by analyzing its structural components.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the methylene protons adjacent to the ether linkage, and the methyl protons of the ketone.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.2 | Multiplet | 4H | Ar-H |

| ~4.7 | Singlet | 2H | -O-CH₂ -C(O)- |

| ~3.8 | Singlet | 3H | Ar-O-CH₃ |

| ~2.2 | Singlet | 3H | -C(O)-CH₃ |

Rationale for Assignments:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring of the guaiacol moiety are expected to resonate in the aromatic region, typically between 6.8 and 7.2 ppm. Their specific chemical shifts and coupling patterns will be influenced by the electron-donating effects of the methoxy and ether groups. Based on data for guaiacol, these protons are expected to appear as a complex multiplet.[4][5]

-

Methylene Protons (-O-CH₂-C(O)-): The two protons of the methylene group are situated between an ether oxygen and a carbonyl group. Both are electron-withdrawing, which will deshield these protons, causing them to resonate at a relatively downfield chemical shift, predicted to be around 4.7 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (Ar-O-CH₃): The three protons of the methoxy group attached to the aromatic ring are in a shielded environment compared to the methylene protons. Their chemical shift is predicted to be around 3.8 ppm, appearing as a sharp singlet. This is consistent with the chemical shift of the methoxy group in guaiacol and anisole.[4][5][6]

-

Methyl Ketone Protons (-C(O)-CH₃): The three protons of the methyl group adjacent to the carbonyl are deshielded by the carbonyl group. This signal is predicted to appear as a singlet at approximately 2.2 ppm, which is a characteristic chemical shift for a methyl ketone.[7]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~206 | C =O |

| ~149 | Ar-C -O-CH₂- |

| ~148 | Ar-C -O-CH₃ |

| ~122 | Ar-C H |

| ~121 | Ar-C H |

| ~115 | Ar-C H |

| ~112 | Ar-C H |

| ~73 | -O-C H₂-C(O)- |

| ~56 | Ar-O-C H₃ |

| ~27 | -C(O)-C H₃ |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group is highly deshielded and will appear at the most downfield chemical shift, predicted to be around 206 ppm. This is a characteristic chemical shift for a ketone.

-

Aromatic Carbons (Ar-C): The six carbons of the aromatic ring will resonate between approximately 112 and 149 ppm. The two carbons attached to the oxygen atoms will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The remaining four aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

Methylene Carbon (-O-CH₂-C(O)-): The methylene carbon, being bonded to an oxygen and adjacent to a carbonyl group, will be significantly deshielded and is predicted to have a chemical shift of around 73 ppm.

-

Methoxy Carbon (Ar-O-CH₃): The carbon of the methoxy group is expected to resonate at approximately 56 ppm, a typical value for a methoxy carbon attached to an aromatic ring.[8]

-

Methyl Ketone Carbon (-C(O)-CH₃): The methyl carbon of the ketone is the most shielded carbon in the molecule and is predicted to appear at around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ether linkages, and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O stretch | Ketone |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1120 | C-O stretch | Alkyl ether |

Interpretation of Key Peaks:

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature of the IR spectrum and is indicative of the carbonyl group of the ketone.[9]

-

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl ether linkage (Ar-O-CH₂) will likely show a strong absorption around 1250 cm⁻¹, while the alkyl ether component (Ar-O-CH₃) will absorb around 1120 cm⁻¹.[10]

-

Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

-

Molecular Ion (M⁺˙) at m/z = 180: The peak corresponding to the molecular weight of the compound.

-

Fragment at m/z = 124: This significant peak likely arises from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the methoxy group to the carbonyl oxygen, followed by the loss of a neutral ketene molecule (CH₂=C=O). This would result in the formation of the guaiacol radical cation.[4]

-

Fragment at m/z = 123: Loss of a propan-2-one radical from the molecular ion would result in a fragment with m/z = 123.

-

Fragment at m/z = 43: This intense peak is characteristic of the acetyl cation ([CH₃CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the methylene carbon. This is a very common fragment for methyl ketones.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Interpretation: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. By understanding the expected spectroscopic signatures based on the compound's structural features and data from analogous molecules, researchers can confidently identify and characterize this molecule in their work. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

References

-

PubChem. Guaiacol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information - General Methods. [Link]

-

ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

-

National Center for Biotechnology Information. Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping. PMC. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. 13C NMR spectrum of obtained poly(guaiacol) (Table 1; entry 4). [Link]

-

PubChem. Anisole. National Center for Biotechnology Information. [Link]

-

NIST. Anisole. National Institute of Standards and Technology. [Link]

-

Bartleby.com. IR Spectrum Of Anisole. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. [Link]

-

NIST. m-Guaiacol. National Institute of Standards and Technology. [Link]

-

Pearson. Write the 1H-NMR spectrum you would expect for propan-2-one. [Link]

-

SpectraBase. Anisole. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

NIST. m-Guaiacol. National Institute of Standards and Technology. [Link]

-

SpectraBase. Anisole - Optional[FTIR] - Spectrum. [Link]

-

Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

NIST. m-Guaiacol. National Institute of Standards and Technology. [Link]

-

PubChem. 1-Phenoxy-2-propanone. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Propanone - Optional[MS (GC)] - Spectrum. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-2-ol. [Link]

-

Brainly. Propan-2-one: How would you distinguish the above product from starting materials using IR spectroscopy? [Link]

-

Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]

-

NIST. 2-Propanone, 1-phenoxy-. National Institute of Standards and Technology. [Link]

-

NIST. 2-Propanone, 1-phenoxy-. National Institute of Standards and Technology. [Link]

-

NIST. 2-Propanone, 1-hydroxy-. National Institute of Standards and Technology. [Link]

-

GSRS. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 2-Propanone, 1,3-diphenyl-. National Institute of Standards and Technology. [Link]

-

NIST. 2-Propanone, 1-chloro-. National Institute of Standards and Technology. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanone. [Link]

Sources

- 1. 1-(2-METHOXYPHENOXY)-2-PROPANONE CAS#: 6437-46-3 [chemicalbook.com]

- 2. This compound | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guaiacol(90-05-1) 1H NMR spectrum [chemicalbook.com]

- 6. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 7. Write the 1H-NMR spectrum you would expect for propan-2-one. How ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Spectrum Of Anisole | bartleby [bartleby.com]

The Biological Versatility of Guaiacol Derivatives: A Deep Dive into 1-(2-Methoxyphenoxy)propan-2-one and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The guaiacol nucleus, a simple methoxyphenolic scaffold, serves as a privileged starting point in medicinal chemistry, giving rise to a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities associated with 1-(2-Methoxyphenoxy)propan-2-one and its broader family of derivatives. While direct pharmacological data on this compound remains limited in publicly accessible literature, this guide synthesizes the extensive research on its parent molecule, guaiacol, and a variety of its derivatives to project the potential therapeutic avenues and research directions for this class of compounds. We will delve into the established antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of guaiacol derivatives, supported by detailed mechanistic insights and experimental protocols. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation for future investigations into this promising chemical space.

Introduction: The Guaiacol Scaffold - A Foundation for Bioactivity

Guaiacol (2-methoxyphenol), a naturally occurring organic compound, is a key structural motif in a multitude of bioactive molecules.[1] Its presence in the structural backbone of compounds has been linked to a wide spectrum of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The inherent bioactivity of the guaiacol moiety, coupled with its synthetic tractability, makes it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on this compound, a simple ether derivative of guaiacol, and explores the biological potential of this structural class.

The Biological Activity Landscape of Guaiacol and its Derivatives

The biological activities of guaiacol derivatives are diverse and potent, stemming from the electronic and structural features of the guaiacol ring. The methoxy and hydroxyl groups are key to the antioxidant and radical scavenging properties, while the overall lipophilicity and potential for hydrogen bonding contribute to interactions with biological targets.

Antioxidant and Anti-inflammatory Activities

Guaiacol and its derivatives are well-documented as potent antioxidants. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.[2] This radical scavenging capability is a cornerstone of their therapeutic potential, as oxidative stress is a key pathological factor in numerous diseases.

Several studies have demonstrated the anti-inflammatory effects of guaiacol derivatives. For instance, certain natural methoxyphenol compounds, including eugenol (a guaiacol derivative), have shown significant antioxidant and antimicrobial activities against foodborne pathogens.[2][5][6] Furthermore, research into synthetic guaiacol derivatives has identified their potential as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases.[7][8]

Experimental Protocol: In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a cell-free assay to determine the MPO inhibitory activity of test compounds.

Materials:

-

Human MPO enzyme (commercially available)

-

3,3',5,5'-Tetramethylbenzidine (TMB) substrate

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the MPO enzyme to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding a solution of TMB and H₂O₂.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.

-

The rate of the reaction is proportional to the MPO activity.

-

Calculate the percentage inhibition of MPO activity for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.

Antimicrobial and Antifungal Activities

The guaiacol scaffold is a key feature in many natural and synthetic antimicrobial agents. Guaiacol itself has demonstrated fungicidal activity against Fusarium graminearum, a significant plant pathogen.[3][9] The proposed mechanism involves the disruption of the fungal cell membrane and interference with intracellular calcium ion concentration.[3]

Derivatives of guaiacol, particularly chalcones, have also been investigated for their antibacterial properties. Studies on guaiacol-chalcone and nitroguaiacol-chalcone derivatives have shown promising in vitro activity against various bacterial strains.[10]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

-

Fungal strain (e.g., Fusarium graminearum)

-

Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

-

Test compound (dissolved in a suitable solvent)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain in the liquid growth medium.

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include positive (fungus without compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

After incubation, visually inspect the wells for turbidity or measure the optical density at a specific wavelength (e.g., 600 nm) to assess fungal growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Structure-Activity Relationships (SAR) of Guaiacol Derivatives

The biological activity of guaiacol derivatives is highly dependent on the nature and position of substituents on the guaiacol ring and any appended side chains.

-

Hydroxyl and Methoxy Groups: The presence and relative positions of hydroxyl and methoxy groups are crucial for antioxidant activity. The free phenolic hydroxyl is generally essential for radical scavenging.

-

Side Chain Modifications: Alterations to the side chain can significantly impact the potency and selectivity of biological activity. For example, the introduction of a chalcone moiety can confer potent antimicrobial and anticancer properties.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

The following diagram illustrates the key structural features of guaiacol and how they can be modified to generate diverse biological activities.

Caption: Structure-Activity Relationship of Guaiacol Derivatives.

The Potential of this compound

Further research is warranted to elucidate the specific biological profile of this compound. A logical first step would be to screen this compound in a panel of in vitro assays to assess its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The following workflow is proposed for the initial biological evaluation of this compound.

Caption: Proposed Workflow for Biological Evaluation.

Conclusion and Future Perspectives

The guaiacol scaffold represents a rich source of biologically active compounds with therapeutic potential across a range of diseases. While the specific biological activities of this compound remain to be fully elucidated, the extensive body of research on its parent molecule and related derivatives provides a strong rationale for its investigation. Future studies should focus on the systematic evaluation of this compound and its analogs to unlock their full therapeutic potential. The development of robust structure-activity relationships will be crucial in guiding the design of novel and more potent guaiacol-based drugs.

References

-

Jabeen, M., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1187-1199. [Link]

-

Hoepfner, A., et al. (2024). Guaiacol-chalcone and nitroguaiacol-chalcone derivatives: In vitro and in silico antibacterial evaluation. ResearchGate. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

-

Shen, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 753635. [Link]

-

Khan, A. A., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]

-

Isidori, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

-

Dimmock, J. R., et al. (1982). Synthesis and evaluation of some alkoxy-, chloro-, and acyloxy-conjugated styryl ketones against P-388 lymphocytic leukemia and an examination of the metabolism and toxicological effects of 1-(m-ethoxymethyloxyphenyl)-1-nonen-3-one in rats. Journal of Pharmaceutical Sciences, 71(9), 1000-1007. [Link]

-

Kumbar, S. S., et al. (2006). Production route to guaiacol: (A) traditional route, (B) new route in this work. ResearchGate. [Link]

-

Shen, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. PubMed Central. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure Activity Relationship. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Structure of guaiacol. ResearchGate. [Link]

-

Karahalil, B., et al. (2022). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. PubMed Central. [Link]

-

Wikipedia. (n.d.). Guaiacol. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Rao, M. V., et al. (2012). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica, 4(4), 1638-1645. [Link]

- Luzzatto, L. (1967). Basic ethers of guaiacol and thymol with polyoxyethylenic chain and their derivatives.

-

Glamo-lija, J., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

-

Gholampour, N., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem. Retrieved January 22, 2026, from [Link]

-

Luis, A., et al. (2017). Chemical Profiling and Evaluation of Antioxidant and Anti-Microbial Properties of Selected Commercial Essential Oils: A Comparative Study. PubMed. [Link]

-

Koizumi, K., et al. (2023). Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. PubChem. Retrieved January 22, 2026, from [Link]

-

Bajorath, J. (2016). On Exploring Structure Activity Relationships. PubMed Central. [Link]

-

Glamo-lija, J., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ResearchGate. [Link]

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential applications of 1-(2-Methoxyphenoxy)propan-2-one in medicinal chemistry.

<Technical Guide: Exploring the Medicinal Chemistry Potential of 1-(2-Methoxyphenoxy)propan-2-one >

Abstract

This document provides a comprehensive technical exploration into the potential medicinal chemistry applications of the novel scaffold, this compound. Lacking extensive prior research, this guide establishes a hypothesis-driven framework for its investigation. By deconstructing the molecule into its core moieties—a guaiacol (2-methoxyphenol) ether and an α-substituted ketone—we infer potential bioactivities based on established structure-activity relationships of analogous compounds. This guide outlines a strategic, multi-tiered experimental workflow to systematically evaluate its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Detailed, self-validating protocols are provided for each proposed assay, establishing a rigorous foundation for future drug discovery and development efforts centered on this promising chemical entity.

Introduction and Rationale

The imperative of drug discovery is the continual identification of novel chemical scaffolds that offer unique pharmacological profiles. This compound (CAS: 6437-46-3) represents one such unexplored entity.[1] Its structure combines two key functional groups with well-documented roles in medicinal chemistry: the guaiacol moiety and a ketone functional group. This guide proposes a systematic, first-principles approach to characterizing its therapeutic potential. Our core hypothesis is that the integration of these two moieties will yield a molecule with synergistic or unique bioactivities, primarily in the domains of anti-inflammatory and antioxidant action.

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

Structure:

-

A guaiacol (2-methoxyphenol) core linked via an ether bond to a propan-2-one tail.

-

The guaiacol substructure is prevalent in numerous natural and synthetic compounds known for a range of bioactivities, including antioxidant, antiseptic, and expectorant effects.[2][3][4] The ketone group, particularly an α-substituted ketone, can participate in crucial biological interactions, including reversible covalent bond formation with amino acid residues like lysine and serving as a key hydrogen-bond acceptor in enzyme active sites.[5][6] This structural analysis forms the logical foundation for our proposed investigational pathways.

Hypothesis Generation from Structural Analysis

The logical pathway from structural analysis to testable hypotheses is critical for efficiently screening a novel compound. We propose a workflow that begins with deconstructing the molecule and analyzing the known bioactivities of its components to predict its therapeutic potential.

Caption: Hypothesis generation workflow from structure to application.

Antioxidant and Anti-inflammatory Potential

-

Causality: The 2-methoxyphenol (guaiacol) structure is a well-established antioxidant scaffold.[7] Phenolic compounds can donate a hydrogen atom to scavenge free radicals, interrupting oxidative chain reactions. Furthermore, many 2-methoxyphenols have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, a key mediator of inflammation.[7] The presence of this moiety in our target molecule strongly suggests potential for both antioxidant and anti-inflammatory activity.[8]

Antimicrobial Activity

-

Causality: Phenolic compounds and their ethers, including various guaiacol derivatives, are known to exhibit broad-spectrum antimicrobial properties.[8][9] Their mechanism often involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. This historical and empirical evidence justifies screening this compound against a panel of pathogenic bacteria and fungi.

Role as a Synthetic Intermediate and Covalent Modulator

-

Causality: The α-ether ketone functionality is a versatile synthetic handle. Beyond its potential intrinsic bioactivity, the molecule can serve as a precursor for more complex structures, such as the antianginal drug Ranolazine, which involves intermediates like 1-(2-methoxyphenoxy)-2,3-epoxypropane.[10] Additionally, the ketone carbonyl can act as an electrophile, capable of forming reversible imine adducts with lysine residues in protein binding pockets, a strategy increasingly used in the design of targeted covalent inhibitors.[5]

Experimental Validation: A Strategic Screening Cascade

To systematically investigate these hypotheses, we propose a tiered screening approach, moving from high-throughput in vitro assays to more complex cell-based models. This cascade ensures that resources are focused on the most promising activities.

Sources

- 1. This compound | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. Guaiacol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

The Synthesis and Reactive Potential of 1-(2-Methoxyphenoxy)propan-2-one: A Keystone Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive review of the synthesis and reactivity of 1-(2-methoxyphenoxy)propan-2-one, a versatile α-aryloxy ketone that serves as a valuable building block in synthetic organic chemistry and drug discovery. The primary synthetic route, the Williamson ether synthesis, is discussed in detail, including a step-by-step experimental protocol. The guide further explores the rich chemical reactivity of the title compound, focusing on transformations of the ketone functionality and reactions involving the α-carbon. These reactions open avenues to a diverse range of derivatives with potential therapeutic applications. The role of this compound and its derivatives as intermediates in the synthesis of bioactive molecules, including the anti-anginal drug Ranolazine, is highlighted, underscoring its significance for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as acetonylguaiacol, is a chemical compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure, featuring a guaiacol moiety linked via an ether bond to an acetone unit, bestows upon it a unique combination of chemical properties that make it a valuable intermediate in organic synthesis. The presence of a reactive ketone carbonyl group, an α-carbon, and an aromatic ring provides multiple sites for chemical modification, allowing for the construction of a wide array of more complex molecules. This guide will delve into the established methods for its synthesis and explore its diverse reactivity, with a particular focus on its applications in the development of novel therapeutic agents.

Synthesis of this compound: The Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The synthesis proceeds by the reaction of guaiacol (2-methoxyphenol) with chloroacetone in the presence of a base.

Mechanistic Insights

The reaction follows an S(_N)2 mechanism.[1] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of guaiacol by a suitable base to form the more nucleophilic guaiacolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of the ether linkage and the desired product, this compound.

Sources

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenoxy)propan-2-one, a significant guaiacol derivative. Delving into its historical context, synthesis, and key applications, this document serves as an in-depth resource for professionals in research and drug development. The guide elucidates the compound's critical role as a lignin model in photochemical studies and as a structural analog to intermediates in pharmaceutical synthesis, offering detailed experimental protocols and mechanistic insights.

Introduction: Unveiling this compound

This compound, also known as acetonylguaiacol, is an aromatic ketone with the chemical formula C₁₀H₁₂O₃.[1][2] As a derivative of guaiacol (2-methoxyphenol), it belongs to a class of compounds that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. While not a household name in the pharmaceutical industry itself, its structural motifs are pertinent to drug design, and its utility as a research chemical is well-established.

This guide will navigate the historical landscape of guaiacol and its derivatives, detail the synthesis and chemical properties of this compound, and explore its primary applications, thereby providing a holistic understanding of this versatile molecule.

Historical Perspective: The Legacy of Guaiacol

The story of this compound is intrinsically linked to its parent compound, guaiacol. Guaiacol was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin.[3] Its natural occurrence in wood smoke, a result of lignin pyrolysis, has made it a subject of interest for centuries.[3] Historically, guaiacol and its derivatives have been explored for their medicinal properties, including antiseptic and expectorant activities. This historical foundation in medicinal chemistry has paved the way for the synthesis and investigation of a vast array of guaiacol derivatives, including the subject of this guide. While a specific date or individual credited with the "discovery" of this compound is not prominently documented in seminal, standalone publications, its synthesis and use are logical extensions of the rich history of guaiacol chemistry. Early 20th-century explorations into the synthesis of variously substituted phenyl ethers and ketones laid the groundwork for the eventual preparation of such compounds.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 6437-46-3 | [4][5][6] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| IUPAC Name | This compound | [1] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available spectral database is not consolidated in a single source, typical characterization would involve the following techniques:

-

¹H NMR Spectroscopy: Would reveal characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group.

-

¹³C NMR Spectroscopy: Would show distinct signals for the carbon atoms in the aromatic ring, the methoxy carbon, the carbonyl carbon, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the C=O (ketone) stretching, C-O-C (ether) stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Williamson ether synthesis being a common and logical strategy.

General Synthetic Approach: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an organohalide. In the context of this compound synthesis, this would entail the reaction of guaiacol with a haloacetone.

Diagram of the general synthetic pathway:

Caption: General Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, field-proven protocol for the synthesis of this compound, based on standard organic chemistry principles.

Materials:

-

Guaiacol

-

Chloroacetone

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 1 hour to facilitate the formation of the potassium guaiacolate salt.

-

To the refluxing mixture, add a solution of chloroacetone (1.1 eq) in anhydrous acetone dropwise over 30 minutes.

-

Continue refluxing the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Scientific Research

The primary and most well-documented application of this compound is in the field of lignin chemistry, where it serves as a crucial model compound.

Lignin Degradation Studies

Lignin, a complex polymer of aromatic subunits, is a major component of plant biomass and a potential source of valuable aromatic chemicals. However, its recalcitrant nature makes its degradation challenging. This compound serves as a model for the β-O-4 ether linkage, one of the most abundant linkages in lignin.

By studying the photochemical and radiation-induced degradation of this simpler model compound, researchers can gain fundamental insights into the mechanisms of lignin breakdown.[4] These studies are pivotal for developing more efficient and sustainable methods for biomass conversion and biorefining.

Diagram of the role of this compound in lignin research: